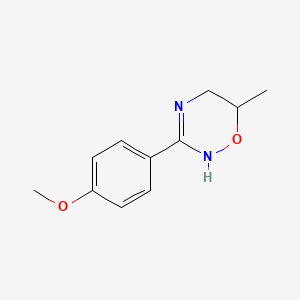![molecular formula C29H30NP B14182052 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine CAS No. 919091-18-2](/img/structure/B14182052.png)
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylphosphanyl group and a 2,6-di(propan-2-yl)phenyl group. Compounds like this are often used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Diphenylphosphanyl Group: This step often involves the reaction of a pyridine derivative with a diphenylphosphine reagent under controlled conditions.
Substitution with 2,6-di(propan-2-yl)phenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions may target the pyridine ring or the phosphanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Phosphine Oxides: From oxidation reactions.
Reduced Pyridine Derivatives: From reduction reactions.
Substituted Aromatic Compounds: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in transition metal catalysis for various organic transformations.
Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.
Biology and Medicine
Drug Development: Potential use in the design of new pharmaceuticals due to its ability to interact with biological molecules.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or magnetism.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine largely depends on its role in a given application. As a ligand, it can coordinate to metal centers, influencing the reactivity and stability of the metal complex. The molecular targets and pathways involved would vary based on the specific metal and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Lacks the 2,6-di(propan-2-yl)phenyl group.
6-(Diphenylphosphanyl)-2-phenylpyridine: Similar structure but with different substituents.
Uniqueness
2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine is unique due to its specific substitution pattern, which can influence its steric and electronic properties, making it suitable for specific catalytic and coordination applications.
Eigenschaften
CAS-Nummer |
919091-18-2 |
|---|---|
Molekularformel |
C29H30NP |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
[6-[2,6-di(propan-2-yl)phenyl]pyridin-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H30NP/c1-21(2)25-17-11-18-26(22(3)4)29(25)27-19-12-20-28(30-27)31(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h5-22H,1-4H3 |
InChI-Schlüssel |
FOTBRZYARZZSLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
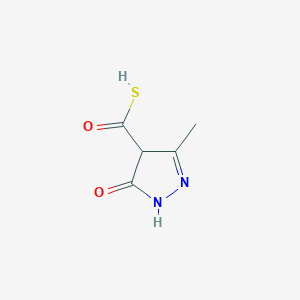
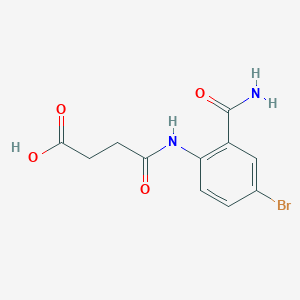
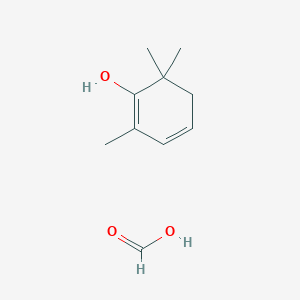
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)

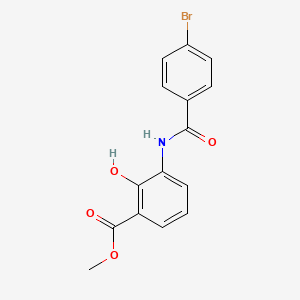
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
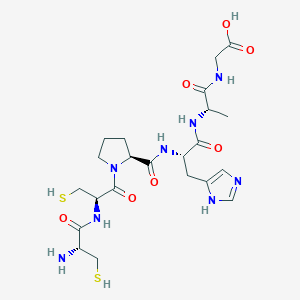
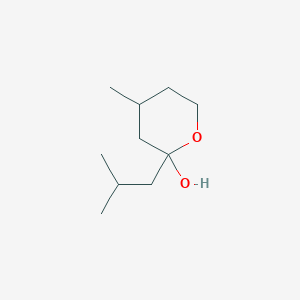
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)
